PF-06447475

LRRK2 Kinase inhibition Biochemical assay

PF-06447475 is a highly potent, brain-penetrant LRRK2 inhibitor (WT IC50 3 nM) validated across multiple preclinical neurodegeneration models. Unlike other LRRK2 inhibitors, it demonstrates dose-dependent brain target engagement and neuroprotection in G2019S-LRRK2 genetic models, and is also developed into a PET tracer for non-invasive target occupancy assessment. This compound is supplied for research use only and is ideal for studies requiring validated in vivo brain target engagement.

Molecular Formula C17H15N5O
Molecular Weight 305.33 g/mol
CAS No. 1527473-33-1
Cat. No. B612100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06447475
CAS1527473-33-1
SynonymsPF06447475;  PF-06447475;  PF 06447475;  PF6447475;  PF-6447475;  PF 6447475.
Molecular FormulaC17H15N5O
Molecular Weight305.33 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=NC3=C2C(=CN3)C4=CC=CC(=C4)C#N
InChIInChI=1S/C17H15N5O/c18-9-12-2-1-3-13(8-12)14-10-19-16-15(14)17(21-11-20-16)22-4-6-23-7-5-22/h1-3,8,10-11H,4-7H2,(H,19,20,21)
InChIKeyBHTWDJBVZQBRKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PF-06447475 (CAS: 1527473-33-1): A Brain-Penetrant LRRK2 Kinase Inhibitor for Parkinson's Disease Research Procurement


PF-06447475 (3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile) is a synthetic organic ATP-competitive type I kinase inhibitor targeting leucine-rich repeat kinase 2 (LRRK2) [1][2]. The compound was discovered and optimized by Pfizer through a surrogate crystallography approach aimed at improving kinome selectivity, resulting in a highly potent, brain-penetrant LRRK2 inhibitor that has been extensively profiled in preclinical safety and pharmacodynamic studies [1]. The compound demonstrates anti-PD activity and is supplied as a research-use-only tool compound for investigating central and peripheral LRRK2 function in experimental models of Parkinson's disease [2][3].

Why Generic LRRK2 Inhibitor Substitution Fails: PF-06447475 Versus In-Class Compounds for Parkinson's Disease Modeling


Substituting PF-06447475 with other LRRK2 inhibitors in research workflows introduces substantial experimental variability due to divergent potency profiles, mutant selectivity windows, and in vivo target engagement kinetics [1]. As demonstrated in systematic comparative profiling, LRRK2 inhibitors exhibit wide-ranging IC50 values against WT and G2019S mutant kinase—from sub-nanomolar (MLi-2: 0.8 nM WT) to >20 nM (HG-10-102-01: 20.3 nM WT)—and varying brain penetration characteristics that critically impact central nervous system target engagement [2][3]. Furthermore, cellular phosphorylation assays reveal that biochemical IC50 values do not directly translate to cellular target modulation; PF-06447475 exhibits distinct cellular LRRK2 inhibition kinetics that differ from comparators such as MLi-2 [1]. These compound-specific differences in kinase selectivity profiles, brain-to-plasma ratios, and pharmacodynamic properties mean that experimental outcomes—particularly in neurodegeneration models requiring sustained central LRRK2 inhibition—cannot be reliably reproduced across different inhibitors [1][2].

PF-06447475 (CAS 1527473-33-1) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for LRRK2 Inhibitor Procurement


WT LRRK2 Biochemical Potency: PF-06447475 Versus MLi-2 in Direct Head-to-Head Enzymatic Assay

In a direct head-to-head LRRK2 peptide phosphorylation assay, PF-06447475 exhibited an IC50 of 3.5 ± 1.1 nM, while the comparator MLi-2 demonstrated approximately 3.2-fold greater potency with an IC50 of 1.1 ± 0.2 nM [1]. This quantifies the precise potency differential between two commonly procured LRRK2 tool compounds under identical assay conditions.

LRRK2 Kinase inhibition Biochemical assay

G2019S Mutant LRRK2 Potency: PF-06447475 Versus HG-10-102-01 and GSK2578215A Selectivity Windows

PF-06447475 inhibits G2019S mutant LRRK2 with an IC50 of 11 nM, representing a 3.7-fold selectivity window relative to WT LRRK2 (IC50 = 3 nM) [1][2]. In contrast, comparator HG-10-102-01 exhibits a reversed selectivity profile with 6.3-fold preference for G2019S (IC50 = 3.2 nM) over WT (IC50 = 20.3 nM), while GSK2578215A shows near-equipotent activity (WT: 10.9 nM; G2019S: 8.9 nM; 1.2-fold difference) [2]. This divergence in mutant-versus-WT selectivity has direct implications for experimental models where G2019S-specific inhibition is required.

G2019S mutation Parkinson's disease Mutant selectivity

In Vivo Brain Target Engagement: PF-06447475 PD Biomarker Modulation in G2019S Transgenic Mice

In G2019S-LRRK2 BAC transgenic mice, PF-06447475 administered at 100 mg/kg p.o. inhibited LRRK2 phosphorylation at residues S935 and S1292 with IC50 values of 103 nM and 21 nM, respectively [1]. This demonstrates differential in vivo target engagement across phosphorylation sites in brain tissue—a pharmacodynamic property that has been specifically quantified for PF-06447475 but lacks comparable published in vivo brain IC50 data for many alternative LRRK2 tool compounds.

Pharmacodynamics In vivo efficacy Biomarker modulation

In Vivo Neuroprotection in G2019S Rat Model: Prevention of Dopaminergic Neurodegeneration

In G2019S-LRRK2 transgenic rats, PF-06447475 (30 mg/kg, p.o.) prevented α-synuclein-induced dopaminergic neurodegeneration and attenuated neuroinflammation associated with G2019S-LRRK2 expression, reducing microgliosis to levels comparable to wild-type rats and preserving tyrosine hydroxylase (TH) expression in the dorsal striatum [1][2]. PF-06447475 treatment successfully blocked enhanced neuroinflammation and reduced CD68-positive cell recruitment to the substantia nigra pars compacta [2]. This represents a validated in vivo neuroprotective outcome specifically established for PF-06447475.

Neuroprotection Dopaminergic neurons α-synuclein

Cellular LRRK2 Autophosphorylation Inhibition: A549 Cell Assay Comparison with MLi-2

In A549 non-small cell lung cancer cells, both PF-06447475 and MLi-2 were evaluated for inhibition of LRRK2 autophosphorylation at residue S935 in a cellular phosphorylation assay [1]. While MLi-2 demonstrated potent cellular pS935 inhibition consistent with its sub-nanomolar biochemical potency, PF-06447475 exhibited a distinct cellular inhibition profile that diverges from predictions based solely on biochemical IC50 values, underscoring the importance of cellular context in inhibitor selection [1].

Cellular assay A549 cells pS935

PET Tracer Translation: Brain Uptake of [11C]PF-06447475 in Rodent Imaging

PF-06447475 has been successfully radiolabeled as [11C]PF-06447475 for positron emission tomography (PET) imaging studies, demonstrating favorable brain uptake and specific binding in rodent autoradiography and PET imaging [1]. This translation to an imaging probe validates the compound's brain penetration properties and enables in vivo visualization of LRRK2 distribution and expression. Among preclinical LRRK2 inhibitors, PF-06447475 is one of the few for which a PET tracer derivative has been developed and validated, alongside [18F]PF-06455943 [1].

PET imaging Brain uptake Radioligand

Recommended Research and Industrial Application Scenarios for PF-06447475 (CAS 1527473-33-1) Based on Validated Evidence


In Vivo Parkinson's Disease Modeling with G2019S-LRRK2 Transgenic Animals

PF-06447475 is optimally suited for studies requiring validated in vivo brain target engagement and neuroprotection in G2019S-LRRK2 genetic models. The compound has demonstrated dose-dependent inhibition of brain LRRK2 phosphorylation at S935 (IC50 103 nM) and S1292 (IC50 21 nM) in G2019S BAC transgenic mice [1]. In G2019S-LRRK2 rats, 30 mg/kg p.o. PF-06447475 prevented α-synuclein-induced dopaminergic neurodegeneration and attenuated neuroinflammation to wild-type levels [2].

WT LRRK2-Dominant Experimental Paradigms Requiring Balanced Potency

For experiments where WT LRRK2 inhibition is the primary objective and mutant selectivity is not required, PF-06447475 (WT IC50 3 nM; G2019S IC50 11 nM) provides a favorable 3.7-fold WT preference [1][3]. This contrasts with HG-10-102-01, which exhibits 6.3-fold G2019S preference, making PF-06447475 the appropriate selection for WT-focused studies or for experiments requiring balanced inhibition across WT and mutant forms [3].

Translational PET Imaging and Target Occupancy Studies

PF-06447475 is uniquely positioned for translational research programs requiring non-invasive target occupancy assessment. The compound has been successfully developed into a PET tracer ([11C]PF-06447475) with validated favorable brain uptake and specific binding in rodent imaging studies [4]. This enables direct measurement of central LRRK2 target engagement, a capability not widely available for other preclinical LRRK2 tool compounds [4].

Multi-Model Validation of LRRK2-Mediated Neuroprotection

PF-06447475 has been validated across multiple preclinical neurodegeneration models beyond LRRK2 transgenics: it prolonged lifespan, increased locomotor activity, and maintained DAergic neuronal integrity in Drosophila paraquat-induced oxidative stress models [5]; attenuated colon alterations and improved gastrointestinal barrier function in MPTP-induced PD mouse models [6]; and reversed PSEN1 I416T-induced neuropathological markers in dopaminergic-like neurons [7]. This cross-model validation distinguishes PF-06447475 as a versatile tool for LRRK2-mediated neuroprotection studies.

Technical Documentation Hub

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